![molecular formula C25H32O5 B14286916 Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate CAS No. 116113-33-8](/img/structure/B14286916.png)
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is an organic compound with the molecular formula C25H32O5. It contains a total of 62 atoms, including 32 hydrogen atoms, 25 carbon atoms, and 5 oxygen atoms . This compound features various functional groups, such as an ester, a ketone, an aromatic hydroxyl, and an aromatic ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate typically involves the esterification of 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The aromatic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate involves its interaction with specific molecular targets and pathways. The aromatic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester and ketone groups can undergo hydrolysis and reduction reactions, respectively, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 11-[4-(4-methoxybenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-chlorobenzoyl)phenoxy]undecanoate
- Methyl 11-[4-(4-nitrobenzoyl)phenoxy]undecanoate
Uniqueness
Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate is unique due to the presence of the aromatic hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents on the aromatic ring, such as methoxy, chloro, or nitro groups.
Propiedades
Número CAS |
116113-33-8 |
|---|---|
Fórmula molecular |
C25H32O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate |
InChI |
InChI=1S/C25H32O5/c1-29-24(27)10-8-6-4-2-3-5-7-9-19-30-23-17-13-21(14-18-23)25(28)20-11-15-22(26)16-12-20/h11-18,26H,2-10,19H2,1H3 |
Clave InChI |
AACOPZXKXBTGHG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


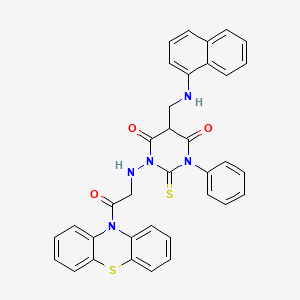

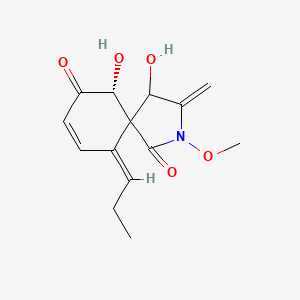
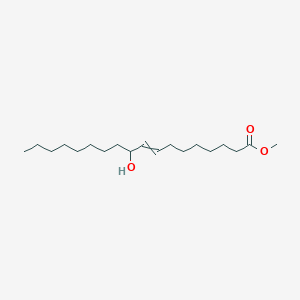
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
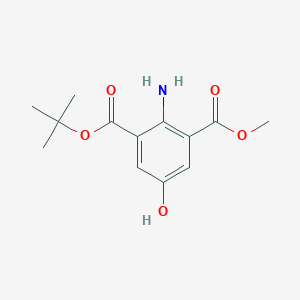
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
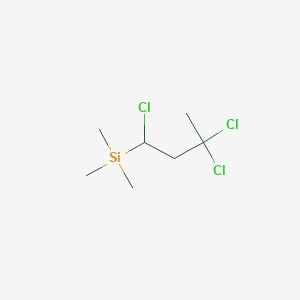

![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
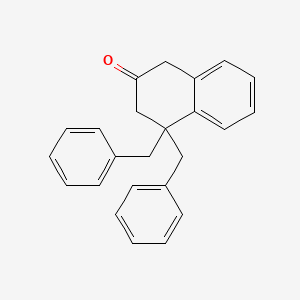
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
